4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is a chemical compound with the molecular formula C8H13ClN2O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its solid physical form and is typically stored in a dark place under an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves several steps. One common method includes the reaction of 4-nitro-3-hydroxybenzenesulfonamide with dimethylamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybenzenesulfonamide: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
4-Nitro-3-hydroxybenzenesulfonamide: Contains a nitro group instead of an amino group, leading to different biological activities.
N,N-Dimethylbenzenesulfonamide: Lacks the hydroxyl and amino groups, affecting its chemical behavior and applications.
Uniqueness
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
94248-95-0 |
---|---|
Molecular Formula |
C8H13ClN2O3S |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O3S.ClH/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6;/h3-5,11H,9H2,1-2H3;1H |
InChI Key |
QJOZXGDAAUQZEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.